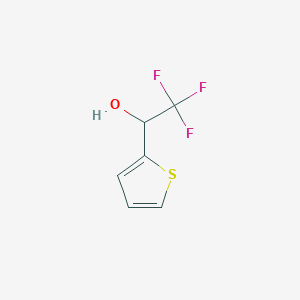

2,2,2-Trifluoro-1-(thiophen-2-yl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoro-1-thiophen-2-ylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3OS/c7-6(8,9)5(10)4-2-1-3-11-4/h1-3,5,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMKQZZXASNEDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2,2-Trifluoro-1-(thiophen-2-yl)ethanol (CAS: 35304-68-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,2-Trifluoro-1-(thiophen-2-yl)ethanol, a fluorinated heterocyclic alcohol of significant interest in medicinal chemistry and drug discovery. The document elucidates its chemical and physical properties, details robust synthesis methodologies including stereoselective approaches, and explores its strategic application as a key building block in the design of novel therapeutics. The guide further provides an in-depth analysis of its spectroscopic signature for unambiguous characterization and outlines essential safety and handling protocols. By integrating mechanistic insights with practical, field-proven methodologies, this guide serves as an essential resource for researchers leveraging the unique properties of fluorinated scaffolds to advance modern drug development programs.

Introduction: The Strategic Value of Fluorinated Thiophenes in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic profile. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1] When this functionality is combined with a thiophene ring, a "privileged pharmacophore" in its own right, the resulting scaffold becomes a highly valuable building block for novel drug discovery.[2][3][4][5] Thiophene and its derivatives are present in a wide array of FDA-approved drugs, demonstrating diverse biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[2][4][5]

This compound (CAS: 35304-68-8) embodies the synergistic potential of these two moieties. As a chiral secondary alcohol, it provides a versatile synthetic handle for the introduction of the 2-(1-hydroxy-2,2,2-trifluoroethyl)thiophene fragment into more complex molecular architectures. This guide offers a detailed exploration of this compound, from its fundamental properties to its synthesis and strategic deployment in research and development.

Physicochemical and Structural Properties

This compound is a specialty chemical primarily utilized in research and development.[6] Its core structure consists of a thiophene ring substituted at the 2-position with a 1-hydroxy-2,2,2-trifluoroethyl group.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 35304-68-8 | [6][7] |

| Molecular Formula | C₆H₅F₃OS | [6][7] |

| Molecular Weight | 182.16 g/mol | [6][7] |

| Synonyms | alpha-(Trifluoromethyl)-2-thiophenemethanol | [6] |

| Appearance | Colorless to yellow powder/liquid (predicted) | [8] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | [6] |

| LogP (calculated) | 2.3438 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

| Rotatable Bonds | 1 | [6] |

Caption: Chemical structure of this compound.

Synthesis Methodologies

The most direct and industrially scalable route to this compound is the reduction of its corresponding ketone precursor, 2,2,2-trifluoro-1-(thiophen-2-yl)ethanone (also known as 2-(trifluoroacetyl)thiophene, CAS 651-70-7).

Synthesis of the Precursor Ketone

The precursor, 2-(trifluoroacetyl)thiophene, is typically synthesized via a Claisen condensation reaction between a thiophene derivative (e.g., 2-acetylthiophene) and a trifluoroacetylating agent like ethyl trifluoroacetate.[9] The reaction is base-catalyzed, with sodium hydride being a common choice to deprotonate the starting ketone.

Caption: Synthetic route to the ketone precursor.

Reduction to this compound

The reduction of the trifluoromethyl ketone to the desired secondary alcohol can be achieved using various reducing agents. The choice of reagent is critical as it can influence yield, purity, and, in the case of asymmetric synthesis, the enantiomeric excess.

General Protocol for Achiral Synthesis:

A standard and effective method involves the use of sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.

-

Dissolution: Dissolve 2,2,2-trifluoro-1-(thiophen-2-yl)ethanone (1.0 eq) in anhydrous methanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: Add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The causality here is to control the exothermic reaction and prevent side reactions.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to neutralize excess NaBH₄.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Enantioselective Synthesis: A Critical Consideration for Drug Development

As this compound is a chiral molecule, the synthesis of single enantiomers is highly desirable for pharmaceutical applications, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Asymmetric reduction of the precursor ketone is the most common strategy to achieve this.

Methodologies for Asymmetric Reduction:

-

Catalytic Asymmetric Hydrogenation: This method employs chiral catalysts, often based on transition metals like ruthenium or rhodium complexed with chiral ligands (e.g., BINAP derivatives), to stereoselectively deliver hydrogen to the carbonyl group.

-

Chiral Reducing Agents: Stoichiometric chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata (CBS) catalysts), can provide high enantioselectivity.

The development of catalytic asymmetric methods for the synthesis of chiral β-trifluoromethyl alcohols is an active area of research, highlighting the importance of these structures in drug discovery.

Caption: Synthetic pathways to racemic and enantiopure alcohol.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. Below are the expected spectroscopic features based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Thiophene Protons: Three distinct signals in the aromatic region (~6.9-7.4 ppm), exhibiting characteristic coupling patterns. - Methine Proton (-CHOH): A quartet (~5.2 ppm) due to coupling with the three fluorine atoms (³JHF). - Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent. |

| ¹³C NMR | - Thiophene Carbons: Four signals in the aromatic region (~125-145 ppm). - Methine Carbon (-CHOH): A quartet (~70 ppm) due to coupling with the fluorine atoms (²JCF). - Trifluoromethyl Carbon (-CF₃): A quartet (~124 ppm) due to the large one-bond C-F coupling (¹JCF). |

| ¹⁹F NMR | - A single signal, likely a doublet due to coupling with the methine proton, around -77 ppm (relative to CFCl₃). |

| Mass Spec (EI) | - Molecular Ion (M⁺): A peak at m/z = 182. - Key Fragments: Loss of CF₃ (m/z = 113), and fragments corresponding to the thiophene moiety. |

| IR Spectroscopy | - O-H Stretch: A broad band around 3300-3500 cm⁻¹. - C-H Stretch (aromatic): Peaks around 3100 cm⁻¹. - C-F Stretch: Strong, characteristic bands in the 1100-1300 cm⁻¹ region. |

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile building block for the synthesis of more complex, biologically active molecules. Its utility stems from the combined benefits of its constituent parts.

Caption: Strategic value of the title compound in drug discovery.

-

Scaffold for Lead Generation: The molecule can be used in fragment-based screening or as a starting point for building compound libraries. The hydroxyl group serves as a convenient point for derivatization via esterification, etherification, or substitution reactions.

-

Improving DMPK Properties: The trifluoromethyl group is a well-established bioisostere for other groups and is known to block metabolic oxidation at or near its point of attachment. Its introduction can significantly improve the pharmacokinetic profile of a lead compound.[1]

-

Bioisosteric Replacement: The thiophene ring is often used as a bioisostere for a phenyl ring.[2] This substitution can alter the electronic and steric properties of a molecule, potentially leading to improved potency, selectivity, or reduced toxicity.

-

Access to Diverse Chemical Space: The combination of the aromatic thiophene and the fluorinated aliphatic side chain allows for the exploration of unique chemical space, increasing the probability of identifying novel drug-target interactions.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a robust safety assessment can be made based on the known hazards of its structural analog, 2,2,2-trifluoroethanol.[1][10][11][12][13][14][15][16]

Potential Hazards:

-

Flammability: Assumed to be a flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.[1][11][12]

-

Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled.[1][10] The substance may be toxic to the blood, reproductive system, and central nervous system.[10]

-

Eye Damage: May cause serious eye irritation or damage.

-

Organ Damage: May cause damage to organs through prolonged or repeated exposure.

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[11] Ensure that eyewash stations and safety showers are readily accessible.

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[11]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[10]

-

Respiratory Protection: If ventilation is inadequate, use an approved respirator.[10]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[11][12]

Conclusion

This compound stands as a strategically important building block for medicinal chemists and drug development scientists. Its unique combination of a privileged heterocyclic core and a property-enhancing trifluoromethyl group makes it a valuable tool for the synthesis of novel chemical entities with therapeutic potential. This guide has provided a comprehensive technical overview of its properties, synthesis, characterization, and safe handling, intended to empower researchers to effectively utilize this compound in their pursuit of next-generation pharmaceuticals.

References

- 2,2,2- Trifluoroethanol MSDS. (2005, October 10).

- SAFETY DATA SHEET. (2014, April 29). Fisher Scientific.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. Retrieved from [Link]

- SAFETY DATA SHEET. (2014, April 29). Fisher Scientific.

- 2,2,2-Trifluoroethanol. (n.d.). Grokipedia.

- SAFETY DATA SHEET. (2024, September 5). Sigma-Aldrich.

-

2,2,2-Trifluoroethanol. (n.d.). chemeurope.com. Retrieved from [Link]

-

2,2,2-Trifluoroethanol | C2H3F3O | CID 6409. (n.d.). PubChem. Retrieved from [Link]

-

Ethanol, 2,2,2-trifluoro-. (n.d.). NIST WebBook. Retrieved from [Link]

-

(+)-2,2,2-Trifluoro-1-phenylethanol | C8H7F3O | CID 1472401. (n.d.). PubChem. Retrieved from [Link]

-

This compound. (n.d.). Appretech Scientific Limited. Retrieved from [Link]

- This compound, 95% Purity, C6H5F3OS, 1 gram. (n.d.).

- Process for the synthesis of 2,2,2-trifluoroethanol. (n.d.). Google Patents.

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). NIH. Retrieved from [Link]

- A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. (2018, December 27).

-

Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Ethanol, 2,2,2-trifluoro-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Therapeutic importance of synthetic thiophene. (n.d.). PMC - PubMed Central. Retrieved from [Link]

- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (n.d.). Cognizance Journal of Multidisciplinary Studies.

-

Process for synthesizing 2-thiopheneethanol and derivatives thereof. (n.d.). Eureka | Patsnap. Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Advances in the Synthesis of α -Trifluoromethyl Ketones and Their Application via Defluorinative Reactions. (2025, August 7). ResearchGate. Retrieved from [Link]

Sources

- 1. lobachemie.com [lobachemie.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cognizancejournal.com [cognizancejournal.com]

- 6. chemscene.com [chemscene.com]

- 7. appretech.com [appretech.com]

- 8. 2,2,2-trifluoro-1-(thiophen-2-yl)ethanone 95% | CAS: 651-70-7 | AChemBlock [achemblock.com]

- 9. d-nb.info [d-nb.info]

- 10. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 11. mmbio.byu.edu [mmbio.byu.edu]

- 12. fishersci.com [fishersci.com]

- 13. grokipedia.com [grokipedia.com]

- 14. 2,2,2-Trifluoroethanol [chemeurope.com]

- 15. 2,2,2-Trifluoroethanol | 75-89-8 [chemicalbook.com]

- 16. 2,2,2-Trifluoroethanol | C2H3F3O | CID 6409 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2,2,2-Trifluoro-1-(thiophen-2-yl)ethanol

Introduction: A Privileged Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic profile of a molecule. 2,2,2-Trifluoro-1-(thiophen-2-yl)ethanol emerges as a molecule of significant interest, embodying the convergence of two "privileged" scaffolds: the thiophene ring and a trifluoromethyl carbinol group. The thiophene nucleus is a cornerstone in numerous FDA-approved drugs, valued for its versatile electronic properties and ability to engage in various biological interactions. Simultaneously, the trifluoromethyl (CF₃) group is a powerful tool in drug design, known for enhancing metabolic stability, modulating lipophilicity, and improving target binding affinity.[1][2][3]

This guide provides an in-depth analysis of the core physicochemical properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's synthesis, structural characteristics, spectroscopic signature, and its compelling potential as a versatile building block in the development of next-generation therapeutics. The presence of both the trifluoromethyl group and a hydroxyl moiety in trifluoromethyl carbinols makes them valuable components for expanding the chemical space available for drug discovery.[4]

Molecular Characteristics and Physicochemical Profile

The unique arrangement of a thiophene ring, a chiral alcohol, and a trifluoromethyl group imparts a distinct set of properties to this compound, making it a valuable intermediate for chemical synthesis.

| Property | Value | Source |

| CAS Number | 35304-68-8 | [5] |

| Molecular Formula | C₆H₅F₃OS | [5] |

| Molecular Weight | 182.16 g/mol | [5] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | [5] |

| LogP (calculated) | 2.34 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Rotatable Bonds | 1 | [5] |

Structural Insights and Causality

-

The Trifluoromethyl Group's Influence: The potent electron-withdrawing nature of the CF₃ group is a dominant factor in the molecule's reactivity and acidity.[1][2] It significantly increases the acidity of the adjacent hydroxyl proton compared to a non-fluorinated analog like 1-(thiophen-2-yl)ethanol. This enhanced acidity (lower pKa) is analogous to that seen in 2,2,2-trifluoroethanol (pKa ≈ 12.4) relative to ethanol.[6] This property can be leveraged to modulate interactions with biological targets. Furthermore, the strong C-F bonds enhance metabolic stability by blocking potential sites of oxidative metabolism.[2]

-

The Thiophene Ring as a Bioisostere: The thiophene ring is often employed as a bioisostere for a phenyl ring. Its inclusion can alter the molecule's electronic distribution, solubility, and metabolic profile while maintaining key steric and aromatic interactions within a receptor's binding pocket.

-

Chirality: The carbinol carbon is a stereocenter, meaning the molecule exists as a pair of enantiomers ((R)- and (S)-2,2,2-Trifluoro-1-(thiophen-2-yl)ethanol). This is of paramount importance in drug development, as enantiomers frequently exhibit different pharmacological activities and metabolic fates. The ability to synthesize and isolate single enantiomers is crucial for developing selective and safe therapeutics.

Synthesis and Chemical Reactivity

The synthesis of this compound is most commonly achieved through one of two primary pathways: nucleophilic trifluoromethylation of an aldehyde or reduction of a trifluoromethyl ketone.

Synthetic Workflow Overview

Caption: Key synthetic routes to this compound.

Experimental Protocol: Pathway B - Reduction of 2-(Trifluoroacetyl)thiophene

This protocol is a self-validating system based on standard, well-established chemical transformations. The choice of sodium borohydride is driven by its mild nature and high selectivity for reducing ketones in the presence of the relatively robust thiophene ring.

-

Reaction Setup: To a solution of 2-(Trifluoroacetyl)thiophene (1.0 eq)[7][8] in a suitable alcoholic solvent (e.g., methanol or ethanol) at 0 °C in a round-bottom flask equipped with a magnetic stirrer, add sodium borohydride (NaBH₄, 1.1 eq) portion-wise. The low temperature is maintained to control the exothermicity of the reaction.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature. The progress of the reduction can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

-

Quenching and Workup: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to neutralize excess NaBH₄.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x volumes). The choice of ethyl acetate is based on its ability to effectively dissolve the product while being immiscible with water.

-

Purification: Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Spectroscopic Characterization

The structural identity and purity of this compound are confirmed through a combination of spectroscopic techniques. The following are predicted and expected spectral data based on the analysis of its constituent parts and similar structures.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Thiophene Protons (3H): Three distinct signals are expected in the aromatic region (approx. δ 7.0-7.6 ppm). These protons will exhibit characteristic doublet of doublets or multiplet splitting patterns due to coupling with each other.

-

Methine Proton (1H, -CH(OH)-): A quartet is expected (approx. δ 5.1-5.3 ppm) due to coupling with the three fluorine atoms of the CF₃ group (³JHF ≈ 6-8 Hz). This signal provides direct evidence of the trifluoromethyl carbinol moiety.

-

Hydroxyl Proton (1H, -OH): A broad singlet or a doublet (if coupled to the methine proton) is expected, with a chemical shift that is highly dependent on solvent and concentration.

-

-

¹³C NMR:

-

Thiophene Carbons (4C): Four signals are expected in the aromatic region (approx. δ 125-145 ppm).

-

Methine Carbon (1C, -CH(OH)-): A quartet is expected (approx. δ 70-75 ppm) due to one-bond coupling to the three fluorine atoms (¹JCF ≈ 30-35 Hz).

-

Trifluoromethyl Carbon (1C, -CF₃): A prominent quartet is expected (approx. δ 123-126 ppm) due to the large one-bond carbon-fluorine coupling constant (¹JCF ≈ 280-290 Hz). The observation of this large coupling is a definitive indicator of the CF₃ group.

-

-

¹⁹F NMR:

-

A single signal, likely a doublet due to three-bond coupling with the methine proton (³JFH), is expected for the CF₃ group. This provides a clean and unambiguous confirmation of the trifluoromethyl group's presence.

-

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a distinct fragmentation pattern.

-

Molecular Ion (M⁺): A clear molecular ion peak at m/z = 182 is anticipated.

-

Key Fragmentation Pathways:

-

Loss of the trifluoromethyl radical (•CF₃) to give a fragment at [M-69]⁺.

-

Cleavage of the C-C bond can lead to the formation of the thienyl-CHOH⁺ fragment.

-

Fragmentation of the thiophene ring itself is also a characteristic pathway for thiophene-containing compounds.[11] The molecular ion peak in the mass spectra of alcohols is often small or absent.[12]

-

Applications in Drug Discovery and Medicinal Chemistry

The structural combination within this compound makes it a highly attractive building block for creating novel therapeutic agents.

-

Enhanced Pharmacokinetics: The CF₃ group is a well-established "metabolic blocker."[2] Its incorporation can prevent oxidative metabolism at or near its point of attachment, leading to an increased biological half-life and improved oral bioavailability of a drug candidate.[2][3]

-

Modulation of Physicochemical Properties: The lipophilic nature of the CF₃ group (Hansch π value of +0.88) can be used to fine-tune the overall lipophilicity (LogP) of a molecule.[2] This is a critical parameter for optimizing membrane permeability and achieving the desired absorption, distribution, metabolism, and excretion (ADME) profile.

-

Scaffold for Chiral Synthesis: As a chiral alcohol, it serves as a valuable precursor for the asymmetric synthesis of more complex molecules. The hydroxyl group provides a handle for further chemical modification, allowing for the construction of enantiomerically pure drug candidates with potentially higher potency and reduced off-target effects.

Conclusion

This compound is a strategically designed molecule that combines the favorable biological properties of the thiophene ring with the pharmacokinetic advantages conferred by a trifluoromethyl group. Its well-defined physicochemical properties, accessible synthetic routes, and clear spectroscopic signature make it a powerful tool for researchers in medicinal chemistry. As the demand for drug candidates with improved metabolic stability and tailored properties continues to grow, the utility of such fluorinated building blocks in expanding the accessible chemical space for drug discovery is undeniable.[4]

References

-

A Strategy for Accessing Trifluoromethyl Carbinol-Containing Chromones from o-Hydroxyaryl Enaminones and Trifluoroacetaldehyde/Ketone Derivatives. The Journal of Organic Chemistry. [Link]

-

2,2,2-Trifluoroethanol. PubChem. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central (PMC). [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

2,2,2-Trifluoroethanol. chemeurope.com. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

- Process for the synthesis of 2,2,2-trifluoroethanol.

-

2,2,2-Trifluoroethanol - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

2,2,2-Trifluoroethanol - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

2,2,2-Trifluoroethanol - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

-

2,2,2-Trifluoroacetophenone. PubChem. [Link]

-

Ethanol, 2,2,2-trifluoro-. NIST WebBook. [Link]

-

(+)-2,2,2-Trifluoro-1-phenylethanol. PubChem. [Link]

-

2,2,2-Trifluoroethanol. Wikipedia. [Link]

-

Chemical Properties of Ethanol, 2,2,2-trifluoro- (CAS 75-89-8). Cheméo. [Link]

-

2,2,2-trifluoro-1-(thiophen-2-yl)ethanone. Chemical-Suppliers.com. [Link]

- Process for the preparation of 2,2,2-trifluoroethanol.

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. [Link]

-

6.2: Fragmentation. Chemistry LibreTexts. [Link]

-

2-thenaldehyde. Organic Syntheses Procedure. [Link]

-

13C | THF-d8 | NMR Chemical Shifts. NMRS.io. [Link]

-

This compound, 95% Purity, C6H5F3OS, 1 gram. Oakwood Chemical. [Link]

-

2-Thiopheneethanol. PubChem. [Link]

-

Mass Spectra Splitting of some Compounds Containing Both Azulenic and Thiophene Moieties. ResearchGate. [Link]

-

Ethanone, 2,2,2-trifluoro-1-phenyl-. NIST WebBook. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemscene.com [chemscene.com]

- 6. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]

- 7. 2,2,2-trifluoro-1-(thiophen-2-yl)ethanone | CAS 651-70-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. 2,2,2-trifluoro-1-(thiophen-2-yl)ethanone 95% | CAS: 651-70-7 | AChemBlock [achemblock.com]

- 9. (+)-2,2,2-Trifluoro-1-phenylethanol | C8H7F3O | CID 1472401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-PHENYL-2,2,2-TRIFLUOROETHANOL(340-04-5) 1H NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

2,2,2-Trifluoro-1-(thiophen-2-yl)ethanol molecular weight and formula

An In-depth Technical Guide to 2,2,2-Trifluoro-1-(thiophen-2-yl)ethanol: A Key Building Block in Modern Drug Discovery

Executive Summary: this compound stands as a molecule of significant interest to researchers and medicinal chemists. It synergistically combines two structurally important motifs: the thiophene ring, a "privileged" pharmacophore, and a trifluoromethyl group, a key modulator of drug properties. This guide provides a comprehensive overview of its core physicochemical characteristics, outlines a robust synthetic strategy with mechanistic insights, and explores its current and potential applications in the landscape of drug development.

The Strategic Importance of Fluorinated Heterocycles

In the field of medicinal chemistry, the design of novel therapeutic agents often hinges on the strategic use of specific structural motifs that confer advantageous biological properties. The thiophene ring is a well-established bioisostere for the benzene ring, meaning it can often replace a phenyl group in a drug molecule while maintaining or improving its biological activity and physicochemical profile.[1] Thiophene-containing compounds are prevalent in a wide array of US FDA-approved drugs, demonstrating their versatility and acceptance in pharmaceutical development.[1]

Concurrently, the incorporation of fluorine, particularly as a trifluoromethyl (CF₃) group, has become a cornerstone of modern drug design. The CF₃ group can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. This compound merges these two powerful elements, creating a chiral alcohol building block primed for the synthesis of complex and potentially potent pharmaceutical candidates.

Core Physicochemical & Structural Data

The fundamental properties of this compound are summarized below. This data provides the foundational knowledge for its use in synthetic and analytical applications.

| Property | Value | Source |

| IUPAC Name | 2,2,2-Trifluoro-1-(thiophen-2-yl)ethan-1-ol | ChemScene[2] |

| Synonym | alpha-(Trifluoromethyl)-2-thiophenemethanol | ChemScene[2] |

| CAS Number | 35304-68-8 | ChemScene[2], Appretech[3] |

| Molecular Formula | C₆H₅F₃OS | ChemScene[2], Appretech[3] |

| Molecular Weight | 182.16 g/mol | ChemScene[2], Appretech[3] |

| Purity (Typical) | ≥98% | ChemScene[2], Appretech[3] |

Due to the strong electron-withdrawing nature of the trifluoromethyl group, this alcohol exhibits a more acidic character compared to its non-fluorinated counterpart, a property it shares with the well-studied 2,2,2-trifluoroethanol (TFE).[4][5][6] This enhanced acidity can influence its reactivity and its ability to participate in hydrogen bonding.

Synthesis Strategy: A Mechanistic Approach

While specific industrial synthesis protocols are often proprietary, a robust and widely applicable method for preparing this compound is through the nucleophilic trifluoromethylation of 2-thiophenecarboxaldehyde. This approach is favored for its reliability and high functional group tolerance.

Experimental Protocol: Nucleophilic Trifluoromethylation

Objective: To synthesize this compound via the addition of a trifluoromethyl nucleophile to 2-thiophenecarboxaldehyde.

Causality: This protocol utilizes the Ruppert-Prakash reagent (TMSCF₃) as a trifluoromethyl anion precursor. A sub-stoichiometric amount of a fluoride source (like TBAF) is required to activate the silicon-carbon bond, generating the nucleophilic "CF₃⁻" species in situ, which then attacks the electrophilic carbonyl carbon of the aldehyde.

Materials:

-

2-Thiophenecarboxaldehyde

-

(Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash Reagent)

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric Acid (1 M aq.)

-

Saturated Sodium Bicarbonate solution

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add 2-thiophenecarboxaldehyde (1.0 eq) and dissolve in anhydrous THF (approx. 0.2 M concentration).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add (Trifluoromethyl)trimethylsilane (1.5 eq) dropwise via syringe.

-

Initiation: Add the TBAF solution (0.1 eq) dropwise. The reaction is often exothermic; maintain the temperature at 0 °C during addition.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature over 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching & Workup: Cool the mixture to 0 °C and carefully quench the reaction by the slow addition of 1 M HCl. The resulting mixture is the silyl-protected alcohol. To deprotect, continue stirring for 1 hour at room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel (using an ethyl acetate/hexanes gradient) to yield the pure this compound.

Caption: Synthetic workflow for this compound.

Applications in Medicinal Chemistry & Drug Discovery

The true value of this compound lies in its application as a versatile building block. The thiophene core is a key component in drugs for various conditions, including cancer, inflammation, and infectious diseases.[1][7] The chiral alcohol functionality provides a reactive handle for further chemical modification, while the trifluoromethyl group imparts desirable drug-like properties.

Key Application Areas:

-

Antiviral Agents: Thiophene scaffolds have been successfully employed in the discovery of potent inhibitors of viral entry, such as for the Ebola virus.[8] The title compound is an ideal starting point for creating new libraries of such inhibitors.

-

Central Nervous System (CNS) Agents: The related isomer, 2,2,2-Trifluoro-1-(thiophen-3-yl)ethanol, has been investigated for its potential in treating mental health disorders like anxiety and depression.[9] This suggests that the 2-thienyl isomer could also be a valuable scaffold for novel CNS-active compounds.

-

Anti-inflammatory & Anticancer Drugs: The thiophene moiety is a precursor to compounds with antiproliferative and apoptosis-inducing properties.[7] By introducing the CF₃ group, chemists can fine-tune the metabolic stability and cell permeability of these potential therapeutics.

Caption: Relationship between structure and medicinal chemistry properties.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in pharmaceutical research. Its unique combination of a biologically proven heterocyclic core and a property-enhancing fluorinated group makes it an exceptionally valuable intermediate. As the demand for more effective and safer therapeutics grows, the role of well-designed, multifunctional building blocks like this will continue to expand, enabling the discovery of the next generation of medicines.

References

-

2,2,2-Trifluoroethanol , Wikipedia, [Link]

- Process for the synthesis of 2,2,2-trifluoroethanol, Google P

-

2,2,2-Trifluoroethanol | C2H3F3O | CID 6409 , PubChem, [Link]

-

2,2,2-Trifluoroethanol , chemeurope.com, [Link]

-

Ethanol, 2,2,2-trifluoro- , NIST Chemistry WebBook, [Link]

-

Trifluoroethanol: Top 5 Uses, Properties & Safety Guide , Chemtradeasia, [Link]

-

Process for synthesizing 2-thiopheneethanol and derivatives thereof , Patsnap, [Link]

-

Ethanol, 2,2,2-trifluoro- Mass Spectrum , NIST Chemistry WebBook, [Link]

-

This compound , Appretech Scientific Limited, [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads , National Institutes of Health (NIH), [Link]

-

Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors , PubMed Central, [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. appretech.com [appretech.com]

- 4. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]

- 5. Applications of 2,2,2-Trifluoroethanol_Chemicalbook [chemicalbook.com]

- 6. Trifluoroethanol: Top 5 Uses, Properties & Safety Guide [ketonepharma.com]

- 7. benchchem.com [benchchem.com]

- 8. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buy 2,2,2-Trifluoro-1-(thiophen-3-yl)ethanol | 394203-57-7 [smolecule.com]

Synthesis of 2,2,2-Trifluoro-1-(thiophen-2-yl)ethanol from 2-(trifluoroacetyl)thiophene

An In-depth Technical Guide to the Synthesis of 2,2,2-Trifluoro-1-(thiophen-2-yl)ethanol

This document provides a comprehensive technical guide for the chemical synthesis of this compound, a valuable fluorinated building block, from its ketone precursor, 2-(trifluoroacetyl)thiophene. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. It delves into the underlying chemical principles, provides detailed experimental protocols, and discusses methods for product characterization and safety.

Introduction: The Significance of Trifluoromethylated Thienyl Alcohols

Trifluoromethylated organic compounds are of paramount importance in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, which combines a CF₃-bearing carbinol with a thiophene ring, represents a key structural motif. The thiophene moiety is a well-established bioisostere for phenyl groups, often improving pharmacokinetic properties. Consequently, this alcohol serves as a critical intermediate for synthesizing a wide array of pharmaceutical candidates and advanced materials.[1]

The most direct and common route to this alcohol is through the reduction of the corresponding ketone, 2-(trifluoroacetyl)thiophene.[2] This precursor is a commercially available heterocyclic trifluoromethyl ketone, making the synthesis accessible.[2][3] This guide focuses on the practical execution of this reductive transformation, exploring both standard achiral methods and the principles of more advanced asymmetric approaches.

Core Principles: The Chemistry of Trifluoromethyl Ketone Reduction

The central transformation is the reduction of a carbonyl group to a hydroxyl group. The carbonyl carbon in 2-(trifluoroacetyl)thiophene is highly electrophilic due to the powerful electron-withdrawing inductive effect of the adjacent trifluoromethyl group. This heightened reactivity makes the ketone particularly susceptible to nucleophilic attack by hydride-donating reducing agents.

Mechanism of Hydride Reduction

Sodium borohydride (NaBH₄) is a widely used, mild, and selective reducing agent suitable for this transformation.[4][5] The reaction proceeds via the nucleophilic transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. The resulting alkoxide is subsequently protonated during an aqueous workup to yield the final alcohol product. The reaction is typically performed in a protic solvent, such as methanol or ethanol, which also facilitates the protonation step.

A study on the reduction of various aryl trifluoromethyl ketones by sodium borohydride in 2-propanol demonstrated that the reaction is sensitive to electronic effects from substituents on the aromatic ring.[4][6] This underscores the predictable nature of the hydride transfer process.

Caption: General mechanism of ketone reduction by sodium borohydride.

Stereochemical Considerations

Standard reduction with achiral reagents like NaBH₄ results in a racemic mixture of (R)- and (S)-2,2,2-trifluoro-1-(thiophen-2-yl)ethanol, as the hydride can attack the planar carbonyl from either face with equal probability. For applications requiring a single enantiomer, an asymmetric synthesis approach is necessary.

Catalytic asymmetric transfer hydrogenation (ATH) is a powerful technique for achieving high enantioselectivity in the reduction of aryl heteroaryl ketones.[7] These reactions employ a chiral catalyst, often based on ruthenium or rhodium complexes with chiral ligands (e.g., TsDPEN), to control the stereochemical outcome of the hydride addition.[7] While a full protocol for asymmetric synthesis is beyond the scope of this primary guide, it is the method of choice for accessing enantiopure products.[8][9]

Experimental Protocol: Racemic Synthesis

This section provides a detailed, self-validating protocol for the synthesis of racemic this compound.

Materials and Equipment

| Reagent/Material | CAS Number | Molecular Formula | Notes |

| 2-(Trifluoroacetyl)thiophene | 651-70-7 | C₆H₃F₃OS | Starting material, 98% purity or higher.[2] |

| Sodium borohydride (NaBH₄) | 16940-66-2 | NaBH₄ | Reducing agent. |

| Methanol (MeOH), anhydrous | 67-56-1 | CH₄O | Reaction solvent. |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Extraction solvent. |

| Hydrochloric acid (HCl), 1M aq. | 7647-01-0 | HCl | For quenching the reaction. |

| Saturated aq. NaCl (Brine) | 7647-14-5 | NaCl | For washing the organic layer. |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | Drying agent. |

| Silica Gel | 7631-86-9 | SiO₂ | For column chromatography. |

Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator, standard glassware for extraction and chromatography.

Step-by-Step Procedure

Caption: Workflow for the synthesis of this compound.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(trifluoroacetyl)thiophene (10.0 g, 55.5 mmol) in anhydrous methanol (100 mL).

-

Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.

-

Addition of Reducing Agent: In a separate beaker, dissolve sodium borohydride (2.52 g, 66.6 mmol, 1.2 eq) in 20 mL of cold methanol. Add this solution dropwise to the stirred ketone solution over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

-

Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 1M HCl (approx. 50 mL) until the effervescence ceases and the pH is slightly acidic (pH ~6).

-

Solvent Removal: Remove the bulk of the methanol from the mixture using a rotary evaporator.

-

Workup and Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash them with saturated aqueous NaCl (brine, 1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) as the eluent, to afford this compound as a clear oil.

Product Characterization

The identity and purity of the synthesized this compound (MW: 182.16 g/mol )[10] should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the thiophene ring protons (typically in the δ 7.0-7.5 ppm range), a quartet for the carbinol proton (-CH(OH)-) due to coupling with the CF₃ group, and a broad singlet for the hydroxyl proton (-OH). |

| ¹³C NMR | A quartet for the CF₃ carbon, signals for the thiophene carbons, and a quartet for the carbinol carbon (-CH(OH)-) due to C-F coupling. |

| ¹⁹F NMR | A doublet centered around -78 ppm, corresponding to the CF₃ group, coupled to the adjacent carbinol proton. |

| Mass Spec (MS) | The molecular ion peak (M⁺) or related peaks (e.g., M-H₂O) should be observable, confirming the molecular weight. |

| IR Spec | A broad absorption band around 3400 cm⁻¹ (O-H stretch) and strong absorptions in the 1100-1300 cm⁻¹ region (C-F stretches). |

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

2-(Trifluoroacetyl)thiophene: Flammable liquid. Causes skin and serious eye irritation. May cause respiratory irritation.[2]

-

Sodium Borohydride: Flammable solid. In contact with water, it releases flammable gases. It is toxic if swallowed and causes severe skin burns and eye damage.

-

Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).

-

Dichloromethane: May cause cancer. Causes skin and serious eye irritation.

Follow all institutional safety protocols for handling these chemicals and for the proper disposal of chemical waste.

Conclusion

The reduction of 2-(trifluoroacetyl)thiophene to this compound is a robust and reliable transformation. The use of sodium borohydride provides a straightforward and high-yielding method for producing the racemic alcohol, which is a valuable intermediate for further synthetic applications in drug discovery and materials science. For enantioselective synthesis, more advanced catalytic methods are required, but the fundamental principles of the reduction remain the same. This guide provides a solid, scientifically-grounded framework for the successful execution and validation of this important synthetic procedure.

References

-

Stewart, R., & Teo, K. C. (1980). The reduction of aryl trifluoromethyl ketones by sodium borohydride. The hydride transfer process. Canadian Journal of Chemistry, 58(23), 2491-2496. [Link]

-

Canadian Science Publishing. (n.d.). The reduction of aryl trifluoromethyl ketones by sodium borohydride. The hydride transfer process. Canadian Journal of Chemistry. Retrieved from [Link]

-

Ingenta Connect. (n.d.). The reduction of aryl trifluoromethyl ketones by sodium borohydride. The hydride transfer process. Canadian Journal of Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). US4658070A - Process for the synthesis of 2,2,2-trifluoroethanol.

-

Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,2,2-Trifluoroethanol. Retrieved from [Link]

-

Trifluoroethanol: Top 5 Uses, Properties & Safety Guide. (n.d.). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

-

ChemRxiv. (n.d.). Defluorinative Carboimination of Trifluoromethyl Ketones. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,2,2-Trifluoroethanol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

- Patsnap. (n.d.). Process for synthesizing 2-thiopheneethanol and derivatives thereof.

-

Zhang, Z., et al. (n.d.). Catalytic asymmetric functionalization and dearomatization of thiophenes. Chemical Science. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chiral Polythiophenes: Part I: Syntheses of Monomeric Precursors. PMC. Retrieved from [Link]

-

ResearchGate. (2025). Applications of 2, 2, 2 Trifluoroethanol as a Versatile Co-solvent in Supercritical Fluid Chromatography.... Retrieved from [Link]

-

ResearchGate. (2021). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones using Noyori‐Ikariya Catalysts. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Catalytic asymmetric functionalization and dearomatization of thiophenes. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound, 95%. Retrieved from [Link]

- Google Patents. (n.d.). US4590310A - Process for the preparation of 2,2,2-trifluoroethanol.

Sources

- 1. Buy 2,2,2-Trifluoro-1-(thiophen-3-yl)ethanol | 394203-57-7 [smolecule.com]

- 2. 2-(Trifluoroacetyl)thiophene 98 651-70-7 [sigmaaldrich.com]

- 3. 2-(Trifluoroacetyl)thiophene, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. The reduction of aryl trifluoromethyl ketones by sodium borohydride. The hydride transfer process: Ingenta Connect Supplementary Data [ingentaconnect.com]

- 7. researchgate.net [researchgate.net]

- 8. Catalytic asymmetric functionalization and dearomatization of thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Catalytic asymmetric functionalization and dearomatization of thiophenes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. appretech.com [appretech.com]

A Comprehensive Technical Guide to 2,2,2-Trifluoro-1-(thiophen-2-yl)ethanol: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. 2,2,2-Trifluoro-1-(thiophen-2-yl)ethanol emerges as a molecule of significant interest, embodying this principle by uniting two powerful chemical entities: the thiophene ring and a trifluoromethylcarbinol group. The thiophene nucleus is a well-established pharmacophore, present in a multitude of FDA-approved drugs, prized for its ability to act as a bioisostere of a phenyl ring while offering unique metabolic profiles and interaction capabilities.[1] Concurrently, the introduction of a trifluoromethyl (CF₃) group is a widely employed strategy to enhance critical drug-like properties, including metabolic stability, binding affinity, and bioavailability.

This guide provides an in-depth technical overview of this compound for researchers, medicinal chemists, and drug development professionals. We will delve into its commercial availability, explore logical and efficient synthetic pathways, detail robust analytical methods for quality control, and contextualize its application as a strategic building block in the synthesis of novel therapeutic agents.

Part 1: Physicochemical Properties and Commercial Sourcing

The unique properties of this compound are derived directly from its hybrid structure. The electron-withdrawing nature of the CF₃ group significantly increases the acidity of the adjacent hydroxyl proton compared to its non-fluorinated analog, 2-thiophenemethanol.[2][3] This modulation can influence hydrogen bonding interactions with biological targets.

Core Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 35304-68-8 | [4] |

| Molecular Formula | C₆H₅F₃OS | [4] |

| Molecular Weight | 182.16 g/mol | [4] |

| Synonyms | alpha-(Trifluoromethyl)-2-thiophenemethanol | [4] |

| Appearance | Typically a liquid or low-melting solid | Supplier Data |

| SMILES | C1=CSC(=C1)C(C(F)(F)F)O | [4] |

| InChI Key | SJEJSVLSKFYFSP-UHFFFAOYSA-N | Inferred |

Commercial Availability

This compound is available from a range of specialty chemical suppliers, typically on a research to semi-bulk scale. Purity levels are generally suitable for research and development purposes, though verification upon receipt is always recommended.

| Supplier | Product Number | Reported Purity | Available Quantities | Notes |

| ChemScene | CS-0451557 | ≥98% | mg to g | Offers custom synthesis and commercial production services.[4] |

| Biosynth | KBA30468 | Not specified | Inquire | Marketed as a versatile small molecule scaffold. |

| Appretech Scientific | APT002794 | ≥98% | Inquire | Specializes in pharmaceutical intermediates. |

| Formedium Ltd. | - | 95% | 1 g | Marketed for professional research use only.[5] |

Part 2: Synthesis and Mechanistic Rationale

The most direct and logical synthetic route to this compound is the nucleophilic addition of a 2-thienyl organometallic species to a trifluoroacetaldehyde equivalent. This approach leverages the inherent polarity of the carbonyl group and the nucleophilicity of the organometallic reagent. A closely related synthesis has been reported for the trichloro-analog, which involves the direct reaction of thiophene with trichloroacetaldehyde, demonstrating the feasibility of this type of transformation.[6]

Proposed Synthetic Workflow

The recommended pathway involves the initial metallation of thiophene to generate a potent nucleophile, followed by its reaction with trifluoroacetaldehyde gas at low temperatures to prevent side reactions.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established organometallic principles and analogous reactions.[6] It should be performed by trained personnel under an inert atmosphere.

Objective: To synthesize this compound via nucleophilic addition.

Materials:

-

Thiophene (1.0 eq)

-

n-Butyllithium (1.05 eq, solution in hexanes)

-

Trifluoroacetaldehyde gas (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Allow the flask to cool to room temperature under an inert atmosphere.

-

Reagent Addition: Add anhydrous THF to the flask via syringe, followed by freshly distilled thiophene (1.0 eq). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Metallation: Slowly add n-butyllithium (1.05 eq) dropwise to the stirred solution over 15 minutes. The formation of 2-lithiothiophene may be accompanied by a slight color change. Stir the mixture at -78 °C for 1 hour.

-

Causality: n-Butyllithium is a strong base that selectively deprotonates the most acidic proton on the thiophene ring (at the C2 position) to generate the required nucleophile. The low temperature is critical to prevent side reactions and maintain the stability of the organolithium reagent.

-

-

Addition of Electrophile: Bubble trifluoroacetaldehyde gas (1.1 eq), pre-condensed and metered, through the solution at -78 °C. The reaction is typically rapid. Monitor the reaction by TLC for the consumption of thiophene.

-

Causality: Trifluoroacetaldehyde is a highly reactive electrophile due to the inductive effect of the CF₃ group. The addition must be controlled at low temperatures to prevent oligomerization of the aldehyde.

-

-

Workup: Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

-

Extraction & Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure alcohol.

Part 3: Quality Control and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized or purchased material. A combination of spectroscopic and chromatographic methods should be employed.

Key Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for structural confirmation.

-

Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation data that can corroborate the structure.

-

High-Performance Liquid Chromatography (HPLC): The primary method for determining purity.

Predicted Spectroscopic Data

While a publicly available, verified spectrum is elusive, the expected spectral data can be reliably predicted based on the structure and known chemical shifts of related compounds.[7][8][9]

| Technique | Predicted Data |

| ¹H NMR | δ ~7.4-7.6 ppm (dd, 1H, thiophene H5), δ ~7.0-7.2 ppm (m, 2H, thiophene H3, H4), δ ~5.2-5.4 ppm (q, 1H, CH-OH), δ ~3.0-4.0 ppm (br s, 1H, OH). |

| ¹⁹F NMR | δ ~ -75 to -80 ppm (d, 3F, CF₃). The signal will be a doublet due to coupling with the adjacent methine proton. |

| ¹³C NMR | δ ~135-145 ppm (quaternary C2), δ ~125-128 ppm (thiophene CH carbons), δ ~123 ppm (q, CF₃), δ ~68 ppm (q, CH-OH). |

| Mass Spec (EI) | M⁺ at m/z 182 . Key fragments at m/z 113 ([M-CF₃]⁺), 85 ([C₄H₄S+H]⁺, thiophene ring fragment). The base peak is likely to be m/z 113.[10] |

Protocol: Purity Assessment by HPLC

Objective: To determine the purity of this compound.

Instrumentation & Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 235 nm (wavelength of maximum absorbance for the thiophene ring).

-

Injection Volume: 5-10 µL.

Procedure:

-

Prepare a stock solution of the sample in acetonitrile or methanol at ~1 mg/mL.

-

Inject the sample onto the equilibrated HPLC system.

-

Integrate the peak areas in the resulting chromatogram.

-

Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

Part 4: Applications in Research and Drug Development

The value of this compound lies in its utility as a versatile, chiral building block for synthesizing more complex molecules with potential therapeutic applications.

Role as a Strategic Building Block

Thiophene-containing compounds exhibit a vast range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][11][12] The target molecule serves as a precursor to introduce the trifluoromethyl-thienyl pharmacophore into lead compounds. As a secondary alcohol, it can be:

-

Oxidized to the corresponding ketone, 2,2,2-trifluoro-1-(thiophen-2-yl)ethan-1-one, a key intermediate for building inhibitors.

-

Used in substitution reactions (e.g., Mitsunobu reaction) to introduce ethers or other functional groups.

-

Esterified to create prodrugs or modify solubility.

-

Resolved into single enantiomers (via chiral chromatography or enzymatic resolution) to explore stereospecific interactions with biological targets, a critical step in drug development.[13][14][15]

The trifluoromethyl group enhances potency and metabolic stability, while the thiophene ring provides a scaffold for further functionalization, as illustrated in the drug discovery workflow below.

Caption: Integration of the title compound into a drug discovery workflow.

Precedent and Future Directions

Research on the closely related isomer, 2,2,2-trifluoro-1-(thiophen-3-yl)ethanol, has demonstrated its utility. It has been used to modify peptides, installing a ¹⁹F NMR handle for structural studies, and has been explored as a potential therapeutic agent for mental health disorders.[16] These applications strongly suggest that the 2-thienyl isomer would be equally, if not more, valuable given the prevalence of 2-substituted thiophenes in approved drugs. Its potential as a building block for protease inhibitors, kinase inhibitors, or GPCR modulators is high and warrants further exploration.[17][18][19]

Conclusion

This compound is a strategically designed chemical building block that offers significant potential for medicinal chemists and drug discovery programs. Its synthesis is achievable through standard organometallic chemistry, and its quality can be readily assessed using common analytical techniques. By providing access to the potent combination of a thiophene ring and a trifluoromethyl group, this compound serves as a valuable starting point for the development of next-generation therapeutics with enhanced pharmacological profiles. Its commercial availability facilitates its immediate integration into research and development pipelines, paving the way for new discoveries.

References

- US4658070A - Process for the synthesis of 2,2,2-trifluoroethanol.

-

2,2,2-Trifluoroethanol - Wikipedia . Wikipedia. [Link]

-

Synthesis of α-trichloromethyl-2-thiophenemethanol . PrepChem.com. [Link]

-

2,2,2-Trifluoroethanol - Optional[1H NMR] - Spectrum - SpectraBase . SpectraBase. [Link]

-

The Role of 2,2,2-Trifluoroethanol in Advanced Pharmaceutical and Peptide Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors . MDPI. [Link]

-

Asymmetric synthesis of potent and orally bioavailable Thiophene-based EZH2 inhibitors . ResearchGate. [Link]

-

Process for synthesizing 2-thiopheneethanol and derivatives thereof . Patsnap. [Link]

-

2,2,2-Trifluoroethanol | C2H3F3O | CID 6409 . PubChem. [Link]

-

2,2,2-Trifluoroethanol - Optional[1H NMR] - Chemical Shifts - SpectraBase . SpectraBase. [Link]

-

This compound, 95% Purity, C6H5F3OS, 1 gram . Formedium. [Link]

-

Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines . PubMed. [Link]

-

2-Thiophenemethanol | C5H6OS | CID 69467 . PubChem. [Link]

-

Showing Compound 2-Thiophenemethanol (FDB010982) . FooDB. [Link]

-

Chapter 8 . SlideShare. [Link]

-

Studies on the biological activity of some nitrothiophenes | Request PDF . ResearchGate. [Link]

-

ASYMMETRIC SYNTHESIS OF TETRAHYDROTHIOPHENES IN THE PRESENCE OF BIFUNCTIONAL ORGANOCATALYSTS . METU Open Access. [Link]

-

Discovery of Potent Small-Molecule USP8 Inhibitors for the Treatment of Breast Cancer through Regulating ERα Expression . PubMed. [Link]

-

Biological Activities of Thiophenes . Encyclopedia.pub. [Link]

-

Discovery of Potent and Selective Inhibitors for ADAMTS-4 through DNA-Encoded Library Technology (ELT) . PubMed. [Link]

-

Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines . National Institutes of Health. [Link]

-

alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride, (S)-(+)- | C10H8ClF3O2 | CID 2724611 . PubChem. [Link]

-

12.2: Interpreting Mass Spectra . Chemistry LibreTexts. [Link]

-

Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities . CABI Digital Library. [Link]

-

Discovery of hepatitis B virus subviral particle biogenesis inhibitors from a bioactive compound library . PubMed. [Link]

-

Synthesis of chiral sulfinate esters by asymmetric condensation . National Institutes of Health. [Link]

-

Discovery of BMS-986318, a Potent Nonbile Acid FXR Agonist for the Treatment of Nonalcoholic Steatohepatitis . National Institutes of Health. [Link]

-

Mass spectrum of fragmentation ions from m/z = 304 (dissolved in... . ResearchGate. [Link]

-

(PDF) Interpretation of Mass Spectra . ResearchGate. [Link]

Sources

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Trifluoroethanol (TFE, 2,2,2-Trifluoroethanol, Trifluoroethyl alcohol, Fluorinol 85) CAS:76-05-1 [kangmei.com]

- 3. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]

- 4. chemscene.com [chemscene.com]

- 5. calpaclab.com [calpaclab.com]

- 6. prepchem.com [prepchem.com]

- 7. 2,2,2-Trifluoroethanol(75-89-8) 1H NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 2-Thiophenemethanol | C5H6OS | CID 69467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors [mdpi.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. researchgate.net [researchgate.net]

- 14. Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Buy 2,2,2-Trifluoro-1-(thiophen-3-yl)ethanol | 394203-57-7 [smolecule.com]

- 17. Thiophene Derivatives - Heterocyclic Building Blocks (12) [myskinrecipes.com]

- 18. Discovery of Potent Small-Molecule USP8 Inhibitors for the Treatment of Breast Cancer through Regulating ERα Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of Potent and Selective Inhibitors for ADAMTS-4 through DNA-Encoded Library Technology (ELT) - PubMed [pubmed.ncbi.nlm.nih.gov]

α-(Trifluoromethyl)-2-thiophenemethanol: A Comprehensive Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of α-(trifluoromethyl)-2-thiophenemethanol, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The strategic incorporation of a trifluoromethyl group and a thiophene moiety imparts unique physicochemical and pharmacological properties, making it a valuable building block in the design of novel therapeutic agents. This document details its synthesis, physicochemical properties, and potential applications, offering a comprehensive resource for researchers and scientists in the field of drug development.

Introduction: The Significance of Fluorine and Thiophene in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules is a widely adopted strategy in drug design to modulate various properties of a drug candidate.[1] The trifluoromethyl (CF3) group, in particular, is one of the most utilized fluorinated moieties in pharmaceuticals.[2] Its presence can enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall pharmacokinetic and pharmacodynamic profile of a drug.[2] The CF3 group's strong electron-withdrawing nature and high lipophilicity are instrumental in increasing the penetration and absorption rate of organic molecules.[3]

Thiophene, a five-membered, sulfur-containing heterocyclic scaffold, is another cornerstone in medicinal chemistry.[4] Its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[4][5][6] The thiophene ring is considered a "privileged structure" and often serves as a bioisostere for the benzene ring, contributing to a wide range of therapeutic activities.[7] The combination of a trifluoromethyl group and a thiophene ring in α-(trifluoromethyl)-2-thiophenemethanol creates a molecule with significant potential for the development of novel therapeutics.

Synthesis of α-(Trifluoromethyl)-2-thiophenemethanol

The synthesis of α-(trifluoromethyl)-2-thiophenemethanol can be achieved through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations. Two primary approaches are the reduction of a trifluoromethyl ketone precursor and the direct trifluoromethylation of an aldehyde.

Method 1: Reduction of 2-(Trifluoroacetyl)thiophene

This is a common and straightforward method for preparing α-(trifluoromethyl)-2-thiophenemethanol. It involves the reduction of the ketone functionality of 2-(trifluoroacetyl)thiophene.

-

Reaction Scheme:

-

Causality Behind Experimental Choices:

-

Starting Material: 2-(Trifluoroacetyl)thiophene is a commercially available heterocyclic trifluoromethyl ketone.[8]

-

Reducing Agent: A variety of reducing agents can be employed. Sodium borohydride (NaBH4) is a mild and selective reducing agent suitable for this transformation, offering high yields and operational simplicity. For asymmetric reduction to obtain specific enantiomers, chiral reducing agents or biocatalysts like Arabidopsis thaliana seedlings can be utilized, although this may result in moderate enantioselectivities.

-

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(trifluoroacetyl)thiophene (1.0 eq) in a suitable solvent such as methanol or ethanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.

-

Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford α-(trifluoromethyl)-2-thiophenemethanol.

Method 2: Trifluoromethylation of 2-Thiophenecarboxaldehyde using Ruppert-Prakash Reagent

This method involves the nucleophilic trifluoromethylation of 2-thiophenecarboxaldehyde using trimethyl(trifluoromethyl)silane (TMSCF3), commonly known as the Ruppert-Prakash reagent.[9]

-

Reaction Scheme:

-

Causality Behind Experimental Choices:

-

Starting Material: 2-Thiophenecarboxaldehyde is a readily available and versatile precursor.[10][11][12][13]

-

Trifluoromethylating Agent: The Ruppert-Prakash reagent is a widely used and effective source of the nucleophilic trifluoromethyl group.[9]

-

Initiator: A catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), is typically required to activate the TMSCF3 reagent and initiate the trifluoromethylation.

-

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 2-thiophenecarboxaldehyde (1.0 eq) and a catalytic amount of a fluoride initiator (e.g., TBAF, 0.1 eq).

-

Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) as the solvent, followed by the dropwise addition of Ruppert-Prakash reagent (1.5 eq) at 0 °C.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

-

Work-up: Quench the reaction with an acidic aqueous solution (e.g., 1 M HCl) to hydrolyze the intermediate silyl ether.

-

Extraction and Purification: Extract the product with an organic solvent, followed by drying, concentration, and purification by column chromatography as described in Method 1.

Physicochemical Properties

The unique combination of the trifluoromethyl group and the thiophene ring in α-(trifluoromethyl)-2-thiophenemethanol results in a distinct set of physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C6H5F3OS | |

| Molecular Weight | 182.16 g/mol | |

| Appearance | Colorless to light yellow liquid | [14] |

| Boiling Point | Data not readily available, estimated to be higher than 2-thiophenemethanol (207 °C) | [7] |

| Density | Data not readily available, likely higher than 2-thiophenemethanol (1.205 g/mL) | [7] |

| Solubility | Expected to have good solubility in common organic solvents | [14] |

| ¹H NMR | Expected signals for thiophene protons, the methine proton, and the hydroxyl proton. | |

| ¹³C NMR | Expected signals for thiophene carbons, the methine carbon, and the carbon of the trifluoromethyl group. | |

| ¹⁹F NMR | A characteristic signal for the CF3 group. |

Note: Experimental data for some properties of the title compound are not widely published. The provided information is based on the properties of analogous compounds.

Reactivity and Applications in Drug Development

The presence of the hydroxyl group and the trifluoromethyl group on the benzylic-like position of the thiophene ring makes α-(trifluoromethyl)-2-thiophenemethanol a versatile intermediate for further chemical modifications. The hydroxyl group can be derivatized to form ethers, esters, or be replaced through nucleophilic substitution reactions. The trifluoromethyl group enhances the stability and modulates the electronic properties of the molecule.

The thiophene moiety itself is a key pharmacophore, and its derivatives have shown a wide array of biological activities.[4][5][6][15] Thiophene-containing compounds have been developed as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[4][5] The incorporation of the trifluoromethyl group is a proven strategy to enhance the therapeutic potential of drug candidates.[2]

Potential Therapeutic Applications:

-

Anticancer Agents: Thiophene derivatives have demonstrated efficacy against various cancer cell lines through mechanisms such as enzyme inhibition and apoptosis induction.[4] The lipophilicity and metabolic stability conferred by the CF3 group could lead to the development of more potent and bioavailable anticancer drugs.

-

Anti-inflammatory Agents: Several thiophene-based compounds, such as suprofen and tiaprofenic acid, are used as anti-inflammatory drugs.[5]

-

Antimicrobial and Antifungal Agents: The thiophene scaffold is present in various antimicrobial and antifungal drugs, including cefoxitin and sertaconazole.[5]

-

Central Nervous System (CNS) Agents: Thiophene derivatives like olanzapine and tiagabine are used to treat CNS disorders.[5]